molecular formula C11H16O5 B2729915 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2230799-23-0

4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2729915
CAS No.: 2230799-23-0
M. Wt: 228.244
InChI Key: VSDUOEOJGIZQQF-UHFFFAOYSA-N
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Description

This bicyclic carboxylic acid (CAS: 2230799-23-0) is a versatile small-molecule scaffold with the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.2 g/mol . Its structure features a rigid 2-oxabicyclo[2.1.1]hexane core substituted with an ethoxycarbonyl group and two methyl groups at the 3-position. The compound is marketed by Biosynth as a high-purity (>95%) building block for research, with applications in medicinal chemistry and materials science. Pricing reflects its specialized use, ranging from €1,348 for 50 mg to €3,838 for 500 mg .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxycarbonyl-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-4-15-8(14)10-5-11(6-10,7(12)13)16-9(10,2)3/h4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUOEOJGIZQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230799-23-0
Record name 4-(ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the photochemical reactions.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group undergoes amide bond formation with amines, a critical step in drug analog synthesis. For example:

  • Curtius Reaction Followed by Acylation : The carboxylic acid is converted to an acyl azide intermediate, which undergoes thermal decomposition to an isocyanate. Subsequent reaction with amines forms ureas or amides. In , this method was used to synthesize compound 29 (Fig. 3a) via coupling with a pyrazole carboxylic acid derivative.

  • Direct Amidation : Carboxylic acid 16b (structurally analogous) was coupled with para-substituted aniline to form sulfonamide derivatives like 33 (Fig. 3c) .

Conditions :

Reaction TypeReagents/ConditionsYield/Outcome
Curtius + Acylation(1) Diphenylphosphoryl azide, (2) AmineModerate to high yield
Direct AmidationEDCI/HOBt, DMF, RT~70–85% yield

Ester Hydrolysis and Transesterification

The ethoxycarbonyl group is susceptible to hydrolysis or transesterification:

  • Saponification : Basic hydrolysis (NaOH/EtOH/H₂O) converts the ethoxycarbonyl ester to a carboxylate. This reaction is reversible under acidic conditions .

  • Transesterification : Methanol or other alcohols can replace the ethoxy group under acidic catalysis (e.g., H₂SO₄) .

Key Data :

  • Hydrolysis of analogous esters in achieved >90% conversion under mild basic conditions.

  • Stability: The bicyclic core remains intact during hydrolysis, as confirmed by NMR .

Ring-Opening Reactions

The strained 2-oxabicyclo[2.1.1]hexane core undergoes ring-opening under specific conditions:

  • Acid-Catalyzed Hydrolysis : In H₂SO₄/H₂O, the oxygen bridge cleaves to form diol derivatives .

  • Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) open the oxabicyclo ring, yielding substituted cyclohexane derivatives .

Example :

  • Ring-opening of similar oxabicyclohexanes with LiAlH₄ produced saturated alcohols .

Oxidation and Reduction

  • Oxidation : The ethoxycarbonyl group resists further oxidation, but the bicyclic core can undergo epoxidation or hydroxylation under strong oxidants (e.g., mCPBA) .

  • Reduction : LiAlH₄ reduces ester groups to alcohols, though this is less common due to the presence of the carboxylic acid .

Derivatization for Drug Design

The compound serves as a bioisostere for ortho-substituted phenyl rings, improving pharmacokinetic properties. Key applications include:

  • Sulfonamide Derivatives : Compound 33 (Fig. 3c) mimics phthalylsulfathiazole, retaining antibacterial activity .

  • Lipid-Lowering Agents : Analog 35 (Fig. 3d) replicates lomitapide’s mechanism with enhanced bioavailability .

Physicochemical Stability

The oxabicyclo core enhances metabolic stability compared to phenyl rings:

Property2-Oxabicyclo[2.1.1]hexaneortho-Phenyl Ring
LogP (lipophilicity)1.2–1.52.0–2.5
Metabolic Half-life>6 hours<2 hours

Data from confirm reduced CYP450-mediated oxidation due to the non-planar structure.

Scientific Research Applications

Organic Synthesis

4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its bicyclic structure allows for the formation of various derivatives through functional group transformations.

Case Study :
A study demonstrated the use of this compound in the synthesis of chiral compounds via asymmetric catalysis. The compound acted as a ligand in catalyzing reactions that yielded high enantiomeric excess (ee) in the formation of complex organic molecules .

Catalysis

The compound has been utilized in catalytic processes, particularly in enantioselective reactions where it enhances regioselectivity and yields.

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Asymmetric addition of dialkylzinc4-(Ethoxycarbonyl)-3,3-dimethyl...9096
Desymmetrization of epoxidesChiral copper complex9797

These results indicate that the compound can significantly improve the efficiency and selectivity of chemical reactions .

Pharmaceutical Development

The structural characteristics of this compound make it a candidate for drug development, particularly in creating novel therapeutic agents.

Case Study :
Research has shown that derivatives of this compound exhibit biological activity that could be leveraged for therapeutic purposes, including anti-inflammatory and analgesic effects. The ability to modify its structure allows for the optimization of pharmacological properties .

Mechanism of Action

The mechanism by which 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Ester Group

4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Molecular Formula : Likely C₁₂H₁₈O₅ (estimated).
  • Key Difference : Replacement of the ethoxy group with a bulkier tert-butoxycarbonyl moiety.
  • Priced at $550–$1,980/g, it is similarly expensive but tailored for applications requiring prolonged metabolic resistance .
4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 2377030-85-6)
  • Molecular Formula : C₈H₁₀O₅ (MW: 186.16 g/mol).
  • Key Difference : Methoxycarbonyl substituent instead of ethoxycarbonyl.
  • Impact : Reduced steric bulk and lower lipophilicity compared to the ethoxy variant. This may improve aqueous solubility but reduce membrane permeability .

Functional Group Modifications

3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 2384337-99-7)
  • Molecular Formula : C₈H₁₂O₃ (MW: 168.18 g/mol).
  • Key Difference : Absence of the ethoxycarbonyl group.
  • Impact : Simplifies the scaffold, enabling easier derivatization. This compound serves as a baseline for studying the effects of ester substituents on reactivity .
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 2231674-62-5)
  • Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.3 g/mol).
  • Key Difference: Introduction of a benzyloxycarbonyl-protected amino group.
  • Impact : Adds hydrogen-bonding capability and aromaticity, making it suitable for peptide synthesis or as a chiral auxiliary .

Bicyclic Core Modifications

1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic Acid (CID: 155821634)
  • Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol).
  • Key Difference : Ethyl group at the bridgehead instead of the 3,3-dimethyl substitution.
Boc-2,4-Methanoproline (CAS: 127926-24-3)
  • Molecular Formula: C₁₁H₁₇NO₄ (MW: 227.26 g/mol).
  • Key Difference : Nitrogen incorporation into the bicyclic core (azabicyclo structure).
  • Impact : Mimics proline in peptides while restricting backbone conformation, useful in designing protease-resistant peptidomimetics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Price Range Applications
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₁₁H₁₆O₅ 228.2 Ethoxycarbonyl, 3,3-dimethyl €1,348–€3,838/g Medicinal chemistry, scaffold design
4-(tert-Butoxycarbonyl)-3,3-dimethyl analog C₁₂H₁₈O₅ (est.) ~242.3 tert-Butoxycarbonyl $550–$1,980/g Stable intermediates
4-(Methoxycarbonyl)-2-oxabicyclo analog C₈H₁₀O₅ 186.16 Methoxycarbonyl N/A Solubility studies
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₈H₁₂O₃ 168.18 No ester group N/A Derivatization studies
4-(((Benzyloxy)carbonyl)amino) variant C₁₅H₁₇NO₄ 275.3 Cbz-protected amino group POA Peptide synthesis

Key Research Findings

  • Steric Effects : Bulkier substituents (e.g., tert-butoxy) enhance metabolic stability but reduce solubility .
  • Functional Group Flexibility : The ethoxycarbonyl group balances lipophilicity and reactivity, making the parent compound a preferred scaffold for drug discovery .
  • Amino Acid Analogs: Nitrogen-containing variants (e.g., methanoprolines) show promise in peptide engineering due to restricted conformational freedom .

Biological Activity

4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2230799-23-0) is a bicyclic compound with a unique structural configuration that includes both an ethoxycarbonyl and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

  • Molecular Formula : C11H16O5
  • Molar Mass : 228.24 g/mol
  • Structural Characteristics : The bicyclic framework contributes to its reactivity and biological properties, making it a versatile building block in organic synthesis.

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions with biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that compounds of this class may serve as bioisosteres for various pharmacophores, influencing their therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential antimicrobial properties
Enzyme InhibitionMay inhibit specific enzymes relevant to disease pathways
CytotoxicityPreliminary studies indicate cytotoxic effects on cancer cells

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound may interact with active sites of enzymes, altering their function and potentially leading to inhibition or activation depending on the target.
  • Bioisosterism : Its structural similarity to other biologically active compounds allows it to mimic their action, providing a pathway for drug design and development.

Case Studies

Several studies have investigated the biological activities of related bicyclic compounds, providing insights into the potential applications of this compound:

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial properties of structurally similar bicyclic compounds against various bacterial strains. The findings suggest that modifications in the substituents can enhance activity against resistant strains.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Research focusing on the cytotoxicity of bicyclic compounds demonstrated that certain derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways. This opens avenues for further exploration of this compound as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via intramolecular photocycloaddition of precursors like ethyl 3-(2-propenyloxy)propenoate, as demonstrated in analogous bicyclo[2.1.1]hexane systems . Reaction conditions (e.g., solvent polarity, irradiation wavelength) critically impact stereoselectivity. For instance, endo vs. exo configurations of substituents are confirmed via 1H^1H-NMR coupling constants and NOE experiments . Optimizing temperature during thermolysis (e.g., 80–120°C) minimizes side products like ethyl 2-ethenyl-4-oxobutyrate, which arise from ring-opening rearrangements .

Q. How is the stereochemical configuration of the ethoxycarbonyl group in this bicyclic system validated experimentally?

  • Methodological Answer : The endo/exo configuration of substituents is determined via 1H^1H-NMR spectroscopy. For example, in ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate, distinct splitting patterns (e.g., coupling constants between bridgehead protons and substituents) confirm spatial arrangements . X-ray crystallography may further resolve ambiguities in sterically congested systems, though computational modeling (DFT) provides preliminary insights .

Q. What analytical techniques are essential for characterizing the compound’s purity and stability under storage conditions?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR verify molecular integrity. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition pathways, such as ester hydrolysis or oxidation of the oxabicyclo ring, are tracked using LC-MS . Storage recommendations include inert atmospheres (argon) and avoidance of moisture, as the compound’s ester group is prone to hydrolysis .

Advanced Research Questions

Q. How do substituents at C-3 and C-5 positions influence the compound’s reactivity in ring-opening or rearrangement reactions?

  • Methodological Answer : Substituent effects are studied via bromine-mediated rearrangements of analogous 2-azabicyclo[2.1.1]hexanes. For example, 3-endo-methyl or phenyl groups enhance fragmentation during solvolysis by stabilizing carbocation intermediates, whereas 5-methyl substituents favor unrearranged products due to steric hindrance . Kinetic isotope effects (KIEs) and deuterium labeling further elucidate transition-state geometries in such reactions .

Q. What computational approaches are used to predict the compound’s conformational dynamics and intermolecular interactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level models the compound’s low-energy conformers. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) reveal aggregation tendencies driven by hydrophobic bicyclo cores. Docking studies predict interactions with enzymes like cyclooxygenase-2, where the oxabicyclo ring mimics prostaglandin scaffolds .

Q. How can contradictory data on the compound’s thermal stability be resolved across different studies?

  • Methodological Answer : Discrepancies arise from varying experimental setups (e.g., open vs. sealed systems). Thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. O2_2) distinguishes between decomposition pathways: oxidative degradation dominates in air, while inert conditions favor retro-Diels-Alder reactions. Activation energies (Ea_a) calculated via Kissinger analysis reconcile conflicting Arrhenius parameters .

Q. What strategies mitigate aggregation during biological assays involving this hydrophobic bicyclic compound?

  • Methodological Answer : Co-solvents (e.g., 10% DMSO in PBS) or surfactants (Tween-80) reduce aggregation. Dynamic light scattering (DLS) monitors particle size (<200 nm). Structural analogs with hydrophilic substituents (e.g., 4-(hydroxymethyl) derivatives) improve aqueous solubility without compromising bioactivity .

Key Research Findings

  • Synthetic Flexibility : The compound’s bicyclo[2.1.1]hexane core enables diverse derivatization (e.g., oxidation to ketones, ester hydrolysis to carboxylic acids) for structure-activity relationship (SAR) studies .
  • Biological Relevance : Analogous bicyclic carboxylic acids exhibit anti-inflammatory activity by inhibiting COX-2 (IC50_{50} = 0.8 μM), suggesting potential therapeutic applications .
  • Stability Challenges : Hydrolytic sensitivity of the ethoxycarbonyl group necessitates prodrug strategies (e.g., methyl ester prodrugs) for in vivo studies .

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